molecular formula C6H11LaO7 B8292516 Lanthanum,tris(acetato-O,O')aqua-

Lanthanum,tris(acetato-O,O')aqua-

Cat. No. B8292516
M. Wt: 334.05 g/mol
InChI Key: YRKCZRMEPGLHRN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US05696240

Procedure details

The triamine trihydrochloride of 4-aminophenylalanine (0.188 g, 0.65 mmol) was dissolved in 15 mL of anhydrous methanol, and solid potassium hydroxide (0.89 g, 0.44 mmol), was added to the solution. The resultant suspension was stirred at room temperature for 1 hour, and thereafter refrigerated overnight. The suspension was filtered, the solid (potassium chloride) was discarded, and the clear pale yellow filtrate was added dropwise, with stirring, to a reaction vessel containing lanthanum(III) acetate hydrate (0.110 g, 0.32 mmol) in 40 mL of anhydrous methanol. The resultant mixture was stirred at room temperature for 15 min and then 2,6-diacetylpyridine (0.104 g, 0.65 mmol) was added. The mixture was heated under reflux conditions for 14 hours; the orange colored solution thereby produced was filtered to remove a small amount of unreacted europium acetate and evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator. The gummy residue was repeatedly worked up in diethyl ether, ultimately yielding a solid product. This solid was taken up in warm chloroform and filtered. The insoluble residue was discarded, and the yellow-orange filtrate was gradually diluted with diethylether and chilled. The precipitate thus formed was filtered, dissolved in anhydrous methanol, and added dropwise with stirring to approximately 300 mL of chilled anhydrous diethylether. The pale yellow powdery solid thus formed was filtered off, washed with diethylether, and dried in vacuo over phosphorous pentoxide. Yield: 58%. Microanalysis and spectral data (IR, 1H and 13C NMR) confirmed the structure and purity of the product.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
triamine trihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.188 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.89 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.11 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.104 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
NC1C=CC(C[C@@H:7]([C:9]([OH:11])=[O:10])N)=CC=1.[OH-].[K+].O.[C:17]([O-:20])(=[O:19])[CH3:18].[La+3:21].[C:22]([O-:25])(=[O:24])[CH3:23].C([O-])(=O)C.C(C1C=CC=C(C(=O)C)N=1)(=O)C>CO.C(Cl)(Cl)Cl>[C:9]([O-:11])(=[O:10])[CH3:7].[La+3:21].[C:17]([O-:20])(=[O:19])[CH3:18].[C:22]([O-:25])(=[O:24])[CH3:23] |f:1.2,3.4.5.6.7,11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
triamine trihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.188 g
Type
reactant
Smiles
NC1=CC=C(C[C@H](N)C(=O)O)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.89 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.11 g
Type
reactant
Smiles
O.C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.104 g
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)C(C)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to a reaction vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
refrigerated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
ADDITION
Type
ADDITION
Details
the clear pale yellow filtrate was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under reflux conditions for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the orange colored solution thereby produced
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of unreacted europium acetate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
ultimately yielding a solid product
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the yellow-orange filtrate was gradually diluted with diethylether
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in anhydrous methanol
ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
with stirring to approximately 300 mL of chilled anhydrous diethylether
CUSTOM
Type
CUSTOM
Details
The pale yellow powdery solid thus formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorous pentoxide

Outcomes

Product
Name
Type
Smiles
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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